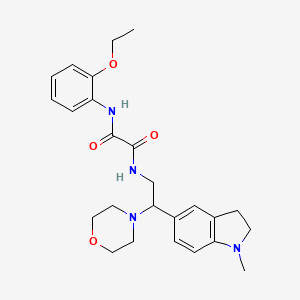

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide

Description

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is an oxalamide derivative characterized by a 2-ethoxyphenyl group at the N1 position and a complex N2 substituent comprising a 1-methylindolin-5-yl moiety linked via a morpholinoethyl chain. Its molecular formula is C25H32N4O4, with a molecular weight of 452.5 g/mol ().

Properties

IUPAC Name |

N'-(2-ethoxyphenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O4/c1-3-33-23-7-5-4-6-20(23)27-25(31)24(30)26-17-22(29-12-14-32-15-13-29)18-8-9-21-19(16-18)10-11-28(21)2/h4-9,16,22H,3,10-15,17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTZIKMCRNMJTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₈H₂₀N₄O₃

- Molecular Weight : 312.37 g/mol

- CAS Number : 23949-66-8

The compound features an oxalamide backbone, which is known for its ability to interact with biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Anticancer Properties

Recent studies have indicated that N1-(2-ethoxyphenyl)-N2-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)oxalamide exhibits promising anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

- The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways.

- It may also inhibit key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

Antimicrobial Activity

In addition to its anticancer effects, this oxalamide derivative has demonstrated antimicrobial properties against several bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Key Findings :

- The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity at relatively low concentrations.

- The compound's mechanism may involve disruption of bacterial cell membrane integrity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.

- Method : MTT assay was used to assess cell viability.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Antimicrobial Efficacy Study :

- Objective : To determine the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- Method : Agar diffusion method was employed.

- Results : The compound showed a clear zone of inhibition, indicating effective antibacterial properties, with MIC values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Data Summary Table

| Activity Type | Test Organism | IC50/MIC (µg/mL) | Method Used |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 15 | MTT Assay |

| Antimicrobial | Staphylococcus aureus | 32 | Agar Diffusion |

| Antimicrobial | Escherichia coli | 64 | Agar Diffusion |

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular features of the target compound and related oxalamides:

Key Structural Insights:

- Positional Isomerism: The substitution pattern on the phenyl ring (e.g., 2-ethoxy vs. 4-ethoxy) influences steric and electronic properties.

- Morpholino vs. Dimethylamino Groups: The morpholinoethyl chain in the target compound provides a cyclic tertiary amine with hydrogen-bonding capacity, contrasting with the linear dimethylamino group in ’s compound. This difference may affect solubility, pharmacokinetics, and interaction with biological targets .

- Indoline vs.

Metabolic and Toxicological Profiles

Metabolic Stability:

- Target Compound: No direct data are available, but related oxalamides (e.g., S336) exhibit rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic pathways involving oxidation or glucuronidation . The morpholino group may slow metabolism compared to pyridyl or methoxybenzyl groups due to increased steric bulk.

Functional and Pharmacological Comparisons

- Receptor Interactions: Oxalamides like S336 act as umami taste receptor (TAS1R1/TAS1R3) agonists . The target compound’s morpholino and indoline groups may modulate receptor affinity or selectivity, though this remains speculative without direct data.

- Structural-Activity Relationships (SAR): Ethoxy Position: Ortho-substitution (target compound) vs. para-substitution () may alter binding pocket compatibility in receptor targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.